1-Ethyl-4-isocyanatopyrazole

Description

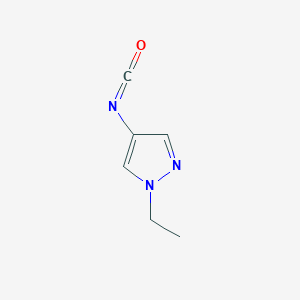

1-Ethyl-4-isocyanatopyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and an isocyanate (-NCO) functional group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the isocyanate group, which enables facile conjugation with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polymers. Its applications include drug synthesis, covalent inhibition studies, and polymer crosslinking .

Properties

IUPAC Name |

1-ethyl-4-isocyanatopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKMDUZXWCUMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acids and reduction to yield corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Typically involve primary amines and bases.

Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.

Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.

Major Products Formed:

Urea Derivatives: From substitution reactions.

Pyrazole Derivatives: From cycloaddition reactions.

Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Ethyl-4-isocyanatopyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers and advanced materials due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .

Comparison with Similar Compounds

Functional Group Variations

The isocyanate group in 1-ethyl-4-isocyanatopyrazole distinguishes it from analogs with other substituents. Below is a comparative analysis of key compounds:

Key Observations :

- Reactivity: The isocyanate group in this compound is highly electrophilic, enabling rapid reactions with nucleophiles, unlike the amino or ethoxy groups in analogs .

- Biological Activity : Compounds like I-6473 (isoxazole derivative) exhibit anticancer properties, while the imidazole-based amine () mimics histamine structures .

Heterocyclic Core Differences

- Pyrazole vs. Pyridazine/Isoxazole/Imidazole: Pyrazole (5-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridazine (6-membered, two nitrogen atoms at 1,2-positions) or imidazole (5-membered, two non-adjacent nitrogens). These differences influence solubility, metabolic stability, and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.